(R)-2-(3-Bromo-5-fluorophenyl)pyrrolidine
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Overview
Description
®-2-(3-Bromo-5-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromo-5-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-2-(3-Bromo-5-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Bromo-5-chlorophenyl)pyrrolidine
- ®-2-(3-Bromo-5-methylphenyl)pyrrolidine
- ®-2-(3-Bromo-5-nitrophenyl)pyrrolidine
Uniqueness
®-2-(3-Bromo-5-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these characteristics are advantageous .
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
(2R)-2-(3-bromo-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1 |
InChI Key |
JEKYNEMKKWJZOX-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)Br)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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